N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
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Description
“N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It has been used in the development of numerous structural classes of compounds with different pharmacological profiles aimed at increasing central cholinergic neurotransmission .
Synthesis Analysis
The synthesis of piperazine derivatives, like the one , has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex and would require advanced techniques such as X-ray diffraction analysis, FT-IR, FT-Ra, and NMR for accurate determination .Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
The compound, also known as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, shows affinity towards alpha1-adrenergic receptors . The compound’s interaction with these receptors is likely to result in changes that could be beneficial for the treatment of certain disorders .
Biochemical Pathways
The compound’s interaction with alpha1-adrenergic receptors affects the signaling pathways associated with these receptors .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
It is known that the compound shows alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that the compound could have a significant effect on cellular processes regulated by alpha1-adrenergic receptors .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-26-18-5-3-2-4-17(18)24-12-10-23(11-13-24)9-8-22-21(25)16-6-7-19-20(14-16)28-15-27-19/h2-7,14H,8-13,15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKVGXSDXAQOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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